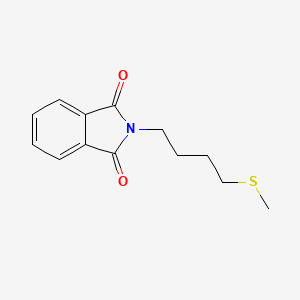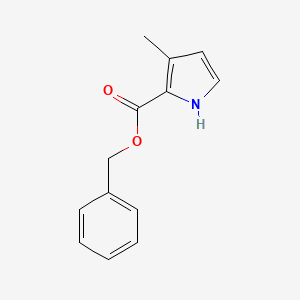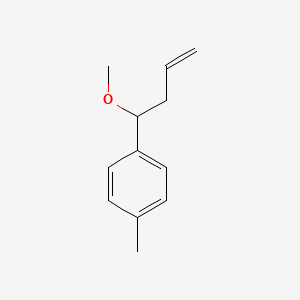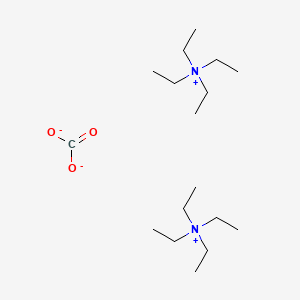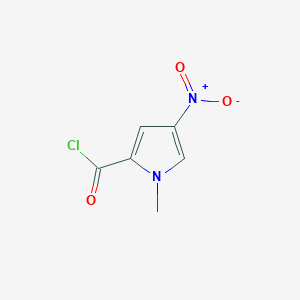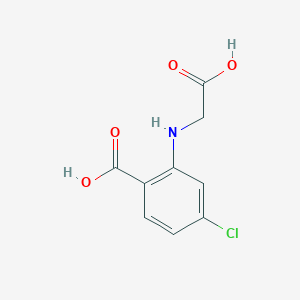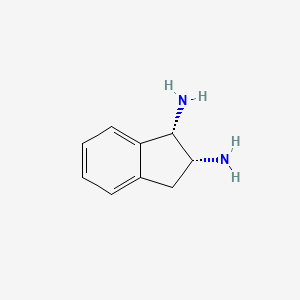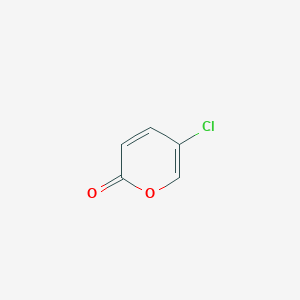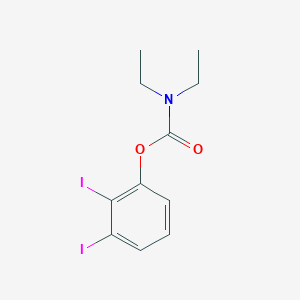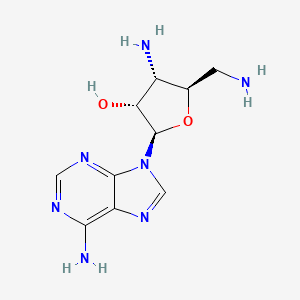
Adenosine, 3',5'-diamino-3',5'-dideoxy-
Vue d'ensemble
Description
Adenosine, 3’,5’-diamino-3’,5’-dideoxy-, is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as purine ribonucleoside 3’,5’-bisphosphates. These are purine ribobucleotides with one phosphate group attached to 3’ and 5’ hydroxyl groups of the ribose moiety .
Molecular Structure Analysis
The molecular structure of Adenosine, 3’,5’-diamino-3’,5’-dideoxy- is similar to that of 2’,3’-dideoxyadenosine triphosphate (ddATP), a chain-elongating inhibitor of DNA polymerase used in DNA sequencing . Both the 2’ and 3’ positions on the ribose lack hydroxyl groups .Applications De Recherche Scientifique
Role in Brain Diseases and Clinical Trials
Adenosine and related drugs have shown promise in treating brain diseases, acting as neuromodulators and exerting neuroprotective effects under conditions like ischemia, hypoxia, excitotoxicity, or inflammation. Studies indicate their potential therapeutic applications in cognition, memory, psychiatric disorders, drug addiction, and neurodegenerative disorders. Ongoing clinical trials are exploring the use of adenosine or adenosine receptor ligands for treating schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease, highlighting the compound's broad therapeutic potential across various brain disorders (Lopes, Sebastião, & Ribeiro, 2011).
Pharmacogenetics and Clinical Efficacy in Postoperative Nausea and Vomiting
The pharmacology and impact of pharmacogenetics on the efficacy of 5-hydroxytryptamine type 3 receptor antagonists, which includes substances related to adenosine mechanisms, have improved management of postoperative nausea and vomiting. These findings suggest the importance of genetic and metabolic factors in individual responses to these treatments, offering insights into personalized medical approaches for managing such conditions (Ho & Gan, 2006).
A2A Adenosine Receptor Agonists: Therapeutic Applications
Recent developments in A2A adenosine receptor agonists, between 2005 and 2017, have shown their selectivity and potential therapeutic applications in inflammation, asthma, chronic obstructive pulmonary disease, myocardial perfusion imaging, sepsis, rheumatoid arthritis, and wound healing. This review underscores the significant effort devoted to developing adenosine receptor agonists and antagonists for treating numerous diseases, highlighting the successes and challenges in bringing these compounds to clinical use (Guerrero, 2018).
Adenosine in Auditory System Function and Protection
Research on adenosine's role in auditory function, particularly in cochlear function and protection from oxidative stress, has evolved significantly. The distribution of adenosine receptors in the mammalian cochlea suggests their involvement in sensory transduction, auditory neurotransmission, and cochlear blood flow regulation. Adenosine, especially through A1 receptors, has emerged as a potential otoprotective agent against inner ear pathologies, indicating a promising avenue for therapeutic interventions aimed at ameliorating cochlear injury (Vlajkovic, Housley, & Thorne, 2009).
cAMP and Cell Behavior
Adenosine 3',5'-monophosphate (cAMP) significantly influences cell properties measurable in culture, including cell growth, differentiation, gene transcription, and protein expression. The wide-ranging effects of cAMP underline the molecule's regulatory functions across different cell types and highlight its potential as a target for drug discovery and understanding the cellular impacts of adenosine and related compounds (Willingham, 1976).
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-4-amino-5-(aminomethyl)-2-(6-aminopurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1,11-12H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJZHJYUXSQIT-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473812 | |
| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine, 3',5'-diamino-3',5'-dideoxy- | |
CAS RN |
67313-23-9 | |
| Record name | Adenosine, 3',5'-diamino-3',5'-dideoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



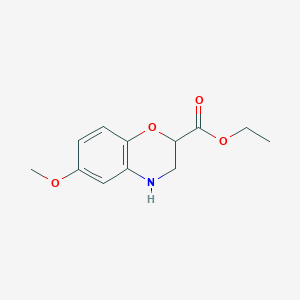

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)
